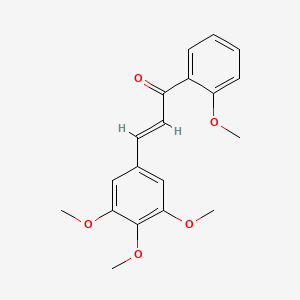

(2E)-1-(2-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-1-(2-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5/c1-21-16-8-6-5-7-14(16)15(20)10-9-13-11-17(22-2)19(24-4)18(12-13)23-3/h5-12H,1-4H3/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXEQQHXGAJDGJY-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-1-(2-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, a member of the chalcone family, has garnered attention for its potential therapeutic applications, particularly in oncology. This compound exhibits various biological activities, including anticancer properties, which have been explored in multiple studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cell lines, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C19H20O5 |

| Molecular Weight | 320.36 g/mol |

| Density | 1.148 ± 0.06 g/cm³ (Predicted) |

| Boiling Point | 493.6 ± 45.0 °C (Predicted) |

| Flash Point | Not reported |

- Inhibition of Tubulin Polymerization :

- Induction of Apoptosis :

- Cell Cycle Arrest :

Anticancer Activity

The anticancer efficacy of this compound has been assessed against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 38 | Inhibition of tubulin polymerization and apoptosis |

| A549 | 43 | Induction of G2/M arrest and apoptosis |

| MDA-MB-231 | >10 | Reduced potency compared to other lines |

| HT-29 | 30 | Similar mechanisms as above |

Study 1: Antiproliferative Effects

A study conducted on various cancer cell lines demonstrated that this compound exhibited potent antiproliferative effects with IC50 values ranging from 30 µM to 43 µM across different cell types. The compound was particularly effective against HeLa and A549 cells, showcasing its potential as a chemotherapeutic agent .

Study 2: Apoptosis Induction

In another investigation focusing on MCF-7 breast cancer cells, the compound significantly increased the percentage of early and late apoptotic cells when compared to untreated controls. The study utilized Annexin V/Propidium Iodide staining to quantify apoptosis and revealed that the compound stimulated caspase-3/7 activation, confirming its role in promoting programmed cell death .

Scientific Research Applications

Pharmacological Applications

2.1 Antioxidant Activity

Chalcone derivatives are well-known for their antioxidant properties. Studies have indicated that (2E)-1-(2-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one demonstrates significant free radical scavenging activity. This property is crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .

2.2 Anticancer Properties

Research has shown that chalcones can inhibit the proliferation of various cancer cell lines. Specifically, this compound has been evaluated for its cytotoxic effects against breast cancer cells. In vitro studies suggest that this compound induces apoptosis and cell cycle arrest in cancer cells, making it a promising candidate for further anticancer drug development .

2.3 Antimicrobial Activity

The compound has also exhibited antimicrobial properties against a range of pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria highlights its potential as a lead compound in the development of new antimicrobial agents .

Synthesis and Characterization

3.1 Synthesis Methods

The synthesis of this compound typically involves the condensation reaction between appropriate aldehydes and ketones under basic conditions. Various synthetic routes have been explored to optimize yield and purity:

- Base-Catalyzed Condensation : Utilizing sodium hydroxide or potassium hydroxide to facilitate the reaction between 2-methoxyacetophenone and 3,4,5-trimethoxybenzaldehyde.

- Solvent-Free Methods : Recent advancements include solvent-free reactions that enhance environmental sustainability while maintaining high yields .

Industrial Applications

4.1 Pharmaceutical Industry

Given its diverse biological activities, this compound is being investigated for potential incorporation into pharmaceutical formulations aimed at treating oxidative stress-related diseases and various cancers.

4.2 Cosmetic Industry

Due to its antioxidant properties, this compound may also find applications in cosmetic formulations designed to protect skin from oxidative damage caused by environmental stressors .

Case Studies

Chemical Reactions Analysis

Cyclization Reactions

The α,β-unsaturated ketone undergoes cyclization with nucleophiles like hydrazines to form pyrazoline derivatives , which are pharmacologically relevant ( ).

Mechanism :

-

Nucleophilic attack : Hydrazine attacks the carbonyl carbon.

-

Cyclization : Intramolecular addition forms a five-membered ring.

-

Acylation : Acetic or propionic anhydride modifies the pyrazoline’s N-1 position ( ).

Example:

-

Reagent : Hydrazine hydrate + acetic acid

-

Product : N-acetyl-4,5-dihydropyrazoline derivative

Oxidation and Reduction

The compound’s conjugated system participates in redox reactions:

Oxidation

-

Double bond epoxidation : Using m-CPBA (meta-chloroperbenzoic acid) forms an epoxide, though yields are moderate (≤60%) due to steric hindrance from methoxy groups ( ).

-

Carbonyl oxidation : Strong oxidants (e.g., KMnO₄) may cleave the ketone backbone, but this is rarely pursued due to structural degradation ( ).

Reduction

-

Catalytic hydrogenation : H₂/Pd-C reduces the double bond to a single bond, yielding a saturated ketone ( ).

-

Selective reduction : NaBH₄ selectively reduces the carbonyl to a secondary alcohol without affecting the double bond ( ).

Electrophilic Aromatic Substitution

The electron-rich aromatic rings undergo substitution:

Methoxy-Directed Reactions

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position of the 2-methoxyphenyl ring ( ).

-

Halogenation : Br₂/FeBr₃ adds bromine to the 3,4,5-trimethoxyphenyl ring ( ).

Steric Effects

Table 2: Biological Activity of Reaction Products

| Derivative | Activity (IC₅₀) | Target | Source |

|---|---|---|---|

| Pyrazoline-acetyl | 0.39 μM (MCF-7 cells) | Tubulin polymerization | |

| Saturated ketone | Inactive | N/A | |

| Epoxide | Moderate cytotoxicity | DNA intercalation |

Key Insights:

-

Pyrazoline derivatives exhibit enhanced anticancer activity compared to the parent chalcone ( ).

-

Methoxy group removal (e.g., via demethylation) reduces bioactivity, highlighting their role in target binding ( ).

Table 3: Reaction Pathways and Outcomes

| Reaction Type | Reagents/Conditions | Major Product | Yield |

|---|---|---|---|

| Cyclization | NH₂NH₂, AcOH | N-Acetylpyrazoline | 50–82% |

| Oxidation | m-CPBA, CH₂Cl₂ | Epoxide | ≤60% |

| Reduction | H₂/Pd-C, EtOH | Saturated ketone | 75–90% |

| Nitration | HNO₃/H₂SO₄, 0°C | Nitrochalcone | 45% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.